REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[C:11]([OH:13])=O.C(Cl)(=O)C(Cl)=O.[CH2:20]([NH2:22])[CH3:21]>ClCCl.CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[C:11]([NH:22][CH2:20][CH3:21])=[O:13]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under a nitrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane (20 mL)
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1)C(=O)NCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |